5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol
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Overview
Description
5-[(4-Ethoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethoxyphenyl, methyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenyl, methyl, and morpholinyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
5-[(4-Ethoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- 5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Uniqueness
The uniqueness of 5-[(4-ethoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H23N3O3/c1-3-24-15-6-4-14(5-7-15)12-16-13(2)19-18(20-17(16)22)21-8-10-23-11-9-21/h4-7H,3,8-12H2,1-2H3,(H,19,20,22) |
InChI Key |
XEISSHWENVISNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N3CCOCC3)C |
Origin of Product |
United States |
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